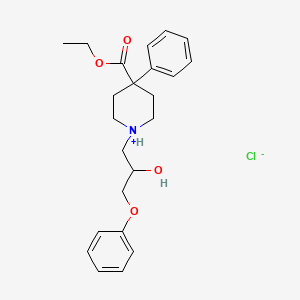
1,1,2-tris(4-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tris(4-nitrophenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of three 4-nitrophenyl groups attached to a guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Métodos De Preparación
The synthesis of 1,1,2-tris(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under specific conditions. One common method is the oxidative condensation of amines with N,N’-disubstituted thioureas using carbon tetrabromide as a thiophilic reagent . This method is efficient and provides good yields of the desired guanidine derivative.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This approach is advantageous due to its convenience and the ability to achieve high yields.
Análisis De Reacciones Químicas
1,1,2-Tris(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions, using reagents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,2-Tris(4-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2-tris(4-nitrophenyl)guanidine involves its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The nitro groups enhance its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites and altering their conformation .
Comparación Con Compuestos Similares
1,1,2-Tris(4-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen-bonding capabilities but differ in their substituent groups and specific applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and have different reactivity profiles compared to guanidines.
Cyanamides: These compounds are used in the synthesis of guanidines and have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and application potential in various fields.
Propiedades
Número CAS |
63885-30-3 |
|---|---|
Fórmula molecular |
C19H14N6O6 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
1,1,2-tris(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C19H14N6O6/c20-19(21-13-1-3-16(4-2-13)23(26)27)22(14-5-9-17(10-6-14)24(28)29)15-7-11-18(12-8-15)25(30)31/h1-12H,(H2,20,21) |
Clave InChI |
INZPARAGSKYHAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)


![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)




![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
